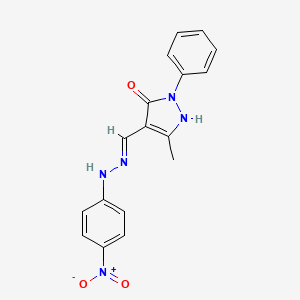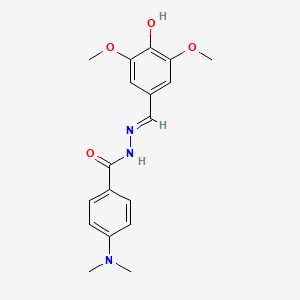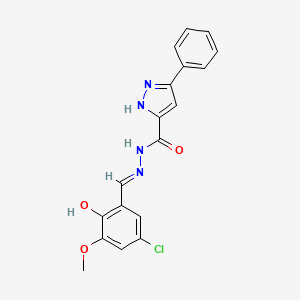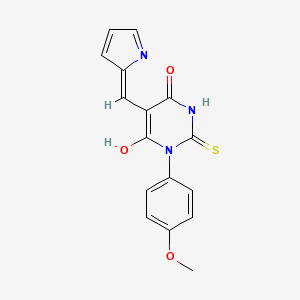
1-phenyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
描述
1-phenyl-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research. ThT is a member of the thioflavin family of dyes, which are commonly used to detect and quantify amyloid fibrils in vitro and in vivo. ThT is a small molecule with a molecular weight of 318.34 g/mol and a chemical formula of C17H11N3O2S.
作用机制
The mechanism of action of ThT involves its selective binding to amyloid fibrils. ThT binds to the β-sheet structure of amyloid fibrils through non-covalent interactions, resulting in a characteristic fluorescence emission spectrum. The fluorescence emission spectrum of ThT is highly dependent on the conformation of the amyloid fibrils, allowing for the detection and quantification of different types of amyloid fibrils.
Biochemical and Physiological Effects:
ThT has no known biochemical or physiological effects on living organisms. ThT is a small molecule that is rapidly cleared from the body and does not accumulate in tissues. ThT has been shown to be non-toxic at concentrations used in scientific research.
实验室实验的优点和局限性
The advantages of using ThT in scientific research include its high selectivity and sensitivity for amyloid fibrils, its ease of use, and its compatibility with a variety of biological samples. ThT has been used to detect and quantify amyloid fibrils in a variety of biological samples, including brain tissue, cerebrospinal fluid, and blood plasma.
The limitations of using ThT in scientific research include its potential for false positives and false negatives, its dependence on the conformation of amyloid fibrils, and its inability to distinguish between different types of amyloid fibrils. ThT has been shown to bind to non-amyloid proteins and other structures, resulting in false positives. Additionally, ThT may not bind to all types of amyloid fibrils, leading to false negatives.
未来方向
For the use of ThT in scientific research include the development of new ThT derivatives with improved selectivity and sensitivity for amyloid fibrils, the development of new imaging techniques for the detection and quantification of amyloid fibrils in vivo, and the use of ThT in the development of new therapies for neurodegenerative diseases. ThT has the potential to be a valuable tool in the development of new therapies for neurodegenerative diseases by allowing for the detection and quantification of amyloid fibrils in vivo and the monitoring of the efficacy of new therapies.
科学研究应用
ThT has been widely used in scientific research to detect and quantify amyloid fibrils in vitro and in vivo. Amyloid fibrils are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. ThT has been shown to selectively bind to amyloid fibrils and form a characteristic fluorescence emission spectrum upon binding. This property has made ThT a valuable tool for the detection and quantification of amyloid fibrils in a variety of biological samples, including brain tissue, cerebrospinal fluid, and blood plasma.
属性
IUPAC Name |
6-hydroxy-1-phenyl-5-[(Z)-pyrrol-2-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-13-12(9-10-5-4-8-16-10)14(20)18(15(21)17-13)11-6-2-1-3-7-11/h1-9,20H,(H,17,19,21)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXYPVIDCHIFDO-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C=C3C=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)/C=C\3/C=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-methylphenyl)-4-[(2-phenylhydrazino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B3721841.png)
![5,5-dimethyl-2-[(2-pyridinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B3721845.png)


![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B3721863.png)

![2-({[1-(1-adamantyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3721871.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3721879.png)
![2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3721882.png)
![2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3721886.png)
![2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3721893.png)
![N'-(4-hydroxy-3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3721899.png)

